molecular formula C13H18N2O2 B1374648 2-[1-(Boc-amino)cyclopropyl]pyridine CAS No. 873221-80-8

2-[1-(Boc-amino)cyclopropyl]pyridine

Cat. No. B1374648
M. Wt: 234.29 g/mol
InChI Key: SJMCLXGSTZURGK-UHFFFAOYSA-N
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Description

“2-[1-(Boc-amino)cyclopropyl]pyridine”, also known as Boc-CP-pyridine, is a cyclic amino acid derivative. It has a CAS Number of 873221-80-8 and a molecular weight of 234.3 . It’s a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name of “2-[1-(Boc-amino)cyclopropyl]pyridine” is tert-butyl 1- (2-pyridinyl)cyclopropylcarbamate . The InChI code is 1S/C13H18N2O2/c1-12 (2,3)17-11 (16)15-13 (7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3, (H,15,16) .


Physical And Chemical Properties Analysis

“2-[1-(Boc-amino)cyclopropyl]pyridine” is a solid substance at room temperature . It has a molecular weight of 234.3 .

Scientific Research Applications

1. General Information “2-[1-(Boc-amino)cyclopropyl]pyridine” is a chemical compound with the CAS Number: 873221-80-8 . It has a molecular weight of 234.3 .

2. Potential Applications The compound is likely used in the field of chemistry, specifically in the synthesis of multifunctional targets . The Boc group (tert-butyl carbamate) is commonly used to protect an amino function during synthesis . This is particularly useful in the field of peptide synthesis .

3. Method of Application The Boc group is introduced to the amino function through a process known as Boc-protection . This process was introduced in the late fifties and has since been widely applied in peptide synthesis . The Boc group can be cleaved by mild acidolysis .

4. Results and Outcomes The use of Boc-protection in peptide synthesis has been well-documented . It allows for the synthesis of complex peptides without unwanted reactions occurring at the amino function . The Boc group has been described as "one of the most commonly used protective groups for amines" .

1. Amino Acid Ionic Liquids (AAILs) In the field of organic synthesis, care should be taken when using amino acid ionic liquids (AAILs) because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

2. Dual Protection of Amines and Amides Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

1. Amino Acid Ionic Liquids (AAILs) In the field of organic synthesis, care should be taken when using amino acid ionic liquids (AAILs) because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

2. Dual Protection of Amines and Amides Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Safety And Hazards

The safety information available indicates that “2-[1-(Boc-amino)cyclopropyl]pyridine” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

tert-butyl N-(1-pyridin-2-ylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-12(2,3)17-11(16)15-13(7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCLXGSTZURGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Boc-amino)cyclopropyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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